6-chloropyridazine-3-thiol
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Overview
Description
The compound with the identifier “6-chloropyridazine-3-thiol” is known as Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate. This compound is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate involves large-scale reactions under controlled conditions. The process includes:
Batch Reactors: Using batch reactors for the cyclization and substitution reactions.
Purification: Purification of the intermediate compounds through crystallization or chromatography.
Final Product Isolation: Isolation of the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-aminomethylisoxazole-3-carboxylate: Lacks the BOC protection group.
Methyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl 5-(N-BOC)aminomethylisoxazole-4-carboxylate: The carboxyl group is positioned differently on the isoxazole ring.
The uniqueness of Ethyl 5-(N-BOC)aminomethylisoxazole-3-carboxylate lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloropyridazine-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHEWLZYZQXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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